molecular formula C25H26N2O4 B2951782 4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946318-00-9

4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B2951782
M. Wt: 418.493
InChI Key: SCQDCPIJJFHEDR-UHFFFAOYSA-N
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Description

“4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a chemical compound with potential applications in various scientific investigations. It is a benzamide derivative .


Synthesis Analysis

The synthesis of similar benzamide derivatives involves the reaction of chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of these benzamide derivatives has been confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzamide derivatives include the reaction of chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .

properties

IUPAC Name

4-butoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-3-15-30-21-11-8-18(9-12-21)24(28)26-20-10-13-22-19(17-20)6-4-14-27(22)25(29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDCPIJJFHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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